![molecular formula C12H19N3O3S B2443922 2,2-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 2320143-70-0](/img/structure/B2443922.png)
2,2-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The main synthesis method is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . 1-Methylimidazole, a derivative of imidazole, is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives show different biological activities such as antibacterial . They can be used to develop new drugs that overcome antibiotic resistance problems .
Antitumor Activity
Imidazole derivatives also exhibit antitumor activity . They can be used in the development of new drugs for cancer treatment .
Anti-inflammatory Activity
Imidazole derivatives have anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases .
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity . They can be used in the development of new drugs for diabetes treatment .
Antiviral Activity
Imidazole derivatives possess antiviral activity . They can be used in the development of new drugs for the treatment of various viral infections .
Biological Imaging
The compound can be used as an intermediate for fluorescent dyes, mainly used in biological labeling and biological imaging research .
Enzyme Substrate
It can also be used as an enzyme substrate to detect the activity of certain fluorescent molecules .
Preparation of Nitroimidazole Antibiotics
2-Methylimidazole, a related compound, is used as a raw material for the preparation of nitroimidazole antibiotics, which is useful in combat anaerobic bacterial and parasitic infections .
These are just a few of the many potential applications of this compound. The imidazole ring is a versatile structure that can be modified in various ways to create compounds with a wide range of biological activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-12(2,3)10(16)15-7-9(8-15)19(17,18)11-13-5-6-14(11)4/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTLEWWGGRBYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one |
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